molecular formula C23H36O5 B157865 9-oxo-11alpha,16R-Dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid CAS No. 212310-16-2

9-oxo-11alpha,16R-Dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid

Cat. No. B157865
M. Wt: 392.5 g/mol
InChI Key: HJVBXPOYFHMZAS-QTUFFCAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

This compound is soluble in DMF (15 mg/ml), DMSO (25 mg/ml), ethanol (15 mg/ml), and PBS (pH 7.2, 3 mg/ml) . Its molecular weight is 392.5 g/mol.

Scientific Research Applications

Antiproliferative Activities

Research involving similar compounds has demonstrated antiproliferative activities against various cancer cells. For example, Lee et al. (2009) isolated compounds from Polyalthia longifolia, including 16-oxo-cleroda-3,13-dien-15-oic acid, which exhibited cytotoxicity against A549 and MCF-7 cancer cells (Lee et al., 2009). Similarly, Popova et al. (2009) isolated diterpenes from Cretan propolis that showed a broad spectrum of antimicrobial activity (Popova et al., 2009).

PPARgamma Activation

Söderström et al. (2003) found that certain prostaglandin D2 derivatives induced significant peroxisome proliferator-activated receptor-gamma (PPARgamma) activity, suggesting potential applications in modulating this receptor (Söderström et al., 2003).

Bioactive Triterpene Acids

Muhammad et al. (2000) reported the isolation of bioactive triterpene acids from Maytenus undata, which showed significant inhibitory effects on microglia-induced thromboxane and superoxide anion generation (Muhammad et al., 2000).

Hydrogen-Bonded Aggregations

Bertolasi et al. (2005) studied the crystal structures of various oxo-cholic acids, demonstrating their ability to form diverse supramolecular architectures through cooperative hydrogen bonding (Bertolasi et al., 2005).

Biotransformation Studies

Fraga et al. (2009) investigated the biotransformation of certain diterpenes by Gibberella fujikuroi, revealing the formation of compounds with altered biological activities (Fraga et al., 2009).

Aldosterone Antagonists

Weier and Hofmann (1975) synthesized various esters of steroid spirolactones, indicating potential applications as aldosterone antagonists (Weier & Hofmann, 1975).

Prostanoid EP2 and EP4 Receptor Agonists

Wilson et al. (2004) characterized agonist fingerprints for human prostanoid EP2 and EP4 receptors, providing insights into receptor-mediated responses (Wilson et al., 2004).

properties

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h3,5,7,10,17-18,20-21,25-26H,2,4,6,8-9,11-16H2,1H3,(H,27,28)/b5-3-,10-7+/t17-,18-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVBXPOYFHMZAS-QTUFFCAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1(CCC1)[C@@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-oxo-11alpha,16R-Dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid
Reactant of Route 2
Reactant of Route 2
9-oxo-11alpha,16R-Dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid
Reactant of Route 3
9-oxo-11alpha,16R-Dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid
Reactant of Route 4
9-oxo-11alpha,16R-Dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid
Reactant of Route 5
9-oxo-11alpha,16R-Dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid
Reactant of Route 6
9-oxo-11alpha,16R-Dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid

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